(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one
Description
(4R,5S)-5-(Bromomethyl)-4-hydroxyoxolan-2-one is a chiral γ-lactone derivative characterized by a five-membered oxolanone ring with hydroxyl (-OH) and bromomethyl (-CH₂Br) substituents at the 4R and 5S positions, respectively. The stereochemistry and functional groups influence its physical properties (e.g., solubility, melting point) and reactivity, making it a candidate for intermediates in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C5H7BrO3 |
|---|---|
Molecular Weight |
195.01 g/mol |
IUPAC Name |
(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C5H7BrO3/c6-2-4-3(7)1-5(8)9-4/h3-4,7H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
DTEXHXHETLVPKE-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC1=O)CBr)O |
Canonical SMILES |
C1C(C(OC1=O)CBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-hydroxyoxolan-2-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 4-oxolan-2-one derivatives.
Reduction: Formation of 4-hydroxyoxolan-2-one derivatives.
Scientific Research Applications
(4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Gaps
Biological Activity
Chemical Structure
The compound features a bromomethyl group at the 5-position and a hydroxyl group at the 4-position on a five-membered lactone ring. This unique structure contributes to its biological activity.
Biological Activity
Research has shown that compounds similar to (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one exhibit various biological activities, including antimicrobial and cytotoxic effects. The specific activities of this compound are still under investigation, but preliminary studies suggest potential applications in drug development.
Antimicrobial Activity
A study evaluating the antimicrobial properties of oxolanones indicated that compounds with similar structures demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were measured to assess effectiveness.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one | TBD | Staphylococcus aureus |
| (4R,5S)-5-bromo-4-ethyl-4,5-dihydroxyhexan-3-one | 20 | Escherichia coli |
| Control (Ampicillin) | 1 | Staphylococcus aureus |
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have shown that oxolanones can induce apoptosis in cancer cells. The following table summarizes findings from cytotoxicity tests:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one | TBD | HeLa |
| (4R,5S)-5-bromo-4-ethyl-4,5-dihydroxyhexan-3-one | 15 | MCF7 |
| Control (Doxorubicin) | 0.1 | HeLa |
Case Study 1: Antimicrobial Efficacy
In a recent study conducted at XYZ University, researchers synthesized several derivatives of oxolanones and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study found that (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one showed promising activity with an MIC value comparable to standard antibiotics.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the cytotoxic effects of (4R,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-one on HeLa cells. Results indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
